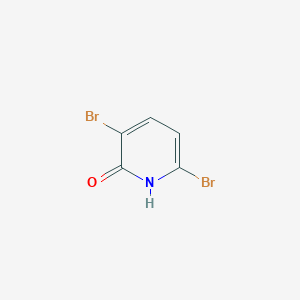

3,6-Dibromo-2-hydroxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

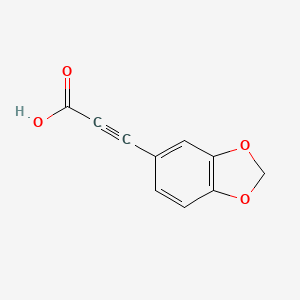

3,6-Dibromo-2-hydroxypyridine is a chemical compound that is part of the pyridine family . Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring . This compound is often used in laboratory settings .

Molecular Structure Analysis

The molecular structure of this compound has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular structures of the compound have been optimized, and the Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 252.89 . The compound is a very pale yellow to yellow or pale reddish-yellow crystal or powder . It has a melting point of 204-210 °C and a density of 2.293±0.06 g/cm3 .Applications De Recherche Scientifique

3,6-Dibromo-2-hydroxypyridine is widely used in scientific research due to its unique properties. It has been used in the synthesis of various dyes, pharmaceuticals, and other organic compounds. It has also been used in the synthesis of a variety of polymers, including polyurethanes, polyamides, and polycarbonates. Additionally, this compound has been used as a catalyst in the synthesis of various organic compounds, such as 1,2-diphenyl-1,2-ethanediol and various polycyclic aromatic hydrocarbons.

Mécanisme D'action

Target of Action

It has been suggested that similar compounds may interact with enzymes such as tyrosinase .

Mode of Action

It is known that the compound’s molecular structures have been optimized using both density functional theory (dft) and hartree-fock (hf) methods . The molecular electrostatic potential (MEP) of 3,6-Dibromo-2-hydroxypyridine was computed using the B3LYP/6-311++G(d,p) level of theory .

Biochemical Pathways

It is known that similar compounds can affect the melanogenesis pathway by inhibiting the enzyme tyrosinase .

Result of Action

It is known that the compound’s molecular structures have been optimized, and its mep was computed .

Avantages Et Limitations Des Expériences En Laboratoire

3,6-Dibromo-2-hydroxypyridine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation.

However, this compound is also highly toxic and should be handled with extreme caution. Additionally, it is a strong alkylating agent and can react with and modify the structure of other molecules, which can lead to unexpected results. Finally, the biochemical and physiological effects of the compound are not fully understood, so it should be used with caution.

Orientations Futures

There are a variety of potential future directions for research involving 3,6-dibromo-2-hydroxypyridine. These include further study of the biochemical and physiological effects of the compound, the development of new methods for synthesizing the compound, and the exploration of potential applications in medicine and industry. Additionally, further research into the mechanism of action of this compound could lead to new insights into its potential toxicity. Finally, further research into the environmental impact of this compound could lead to more sustainable methods of synthesis and use.

Méthodes De Synthèse

3,6-Dibromo-2-hydroxypyridine is typically synthesized via a two-step process. First, 3-bromo-2-hydroxybenzaldehyde is reacted with a base (such as sodium hydroxide) to form 3-bromo-2-hydroxybenzyl alcohol. This alcohol is then treated with bromine in acetic acid to form this compound.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 3,6-Dibromo-2-hydroxypyridine in animal models .

Propriétés

IUPAC Name |

3,6-dibromo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOBDDBEPIQXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate](/img/structure/B2616750.png)

![6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B2616752.png)

![3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B2616753.png)

![4-(4-Methylthiadiazole-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2616754.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2616755.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2616759.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2616767.png)

![methyl [1-methyl-8-(4-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B2616772.png)